molecular formula C16H18BrN3O3 B6989425 N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide

N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide

Cat. No.: B6989425
M. Wt: 380.24 g/mol
InChI Key: ODGFBEUEWWBEPV-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group attached to a pyrimidine ring, and a propanamide moiety with a methoxyethoxy side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3/c1-22-9-10-23-8-6-15(21)19-14-5-7-18-16(20-14)12-3-2-4-13(17)11-12/h2-5,7,11H,6,8-10H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGFBEUEWWBEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC(=O)NC1=NC(=NC=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Coupling Reaction: The brominated phenylpyrimidine intermediate is then coupled with a suitable amide precursor, such as 3-(2-methoxyethoxy)propanoic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the bromophenyl group, potentially yielding dehalogenated or hydrogenated derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents (e.g., dimethylformamide, DMF).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted phenylpyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes, including cell proliferation and apoptosis.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or pathways in biological systems.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrimidine ring can participate in hydrogen bonding or π-π interactions. The methoxyethoxy side chain may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide
  • N-[2-(3-chlorophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide
  • N-[2-(3-bromophenyl)pyridin-4-yl]-3-(2-methoxyethoxy)propanamide

Uniqueness

N-[2-(3-bromophenyl)pyrimidin-4-yl]-3-(2-methoxyethoxy)propanamide is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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